4-(2,4-Dimethoxybenzoyl)isoquinoline

Metabolic Disorders Type 2 Diabetes Hexosamine Pathway

4-(2,4-Dimethoxybenzoyl)isoquinoline is a patent-defined GFAT inhibitor, the rate-limiting enzyme of the hexosamine biosynthesis pathway. Its precise 2,4-dimethoxybenzoyl substitution at the isoquinoline 4-position is critical for target engagement; generic analogs exhibit complete loss of activity. This compound is essential for in-vitro insulin resistance studies, as a reference standard in medicinal chemistry SAR campaigns, and for establishing robust biochemical assays. Ensure your research uses the exact pharmacophoric entity.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 1187171-78-3
Cat. No. B1421530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxybenzoyl)isoquinoline
CAS1187171-78-3
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC
InChIInChI=1S/C18H15NO3/c1-21-13-7-8-15(17(9-13)22-2)18(20)16-11-19-10-12-5-3-4-6-14(12)16/h3-11H,1-2H3
InChIKeyAEVOGXUGUFHOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethoxybenzoyl)isoquinoline (CAS 1187171-78-3): An Isoquinoline-Derived GFAT Inhibitor for Metabolic Research


4-(2,4-Dimethoxybenzoyl)isoquinoline (CAS 1187171-78-3) is a synthetic organic compound belonging to the isoquinoline class of heterocycles. It is characterized by an isoquinoline core substituted at the 4-position with a 2,4-dimethoxybenzoyl group, yielding a molecular formula of C18H15NO3 and a molecular weight of approximately 293.33 g/mol . This specific compound has been identified as a Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) inhibitor, an enzyme that serves as the rate-limiting step in the hexosamine biosynthesis pathway, and is thus a point of interest for investigating metabolic disorders, particularly type 2 diabetes [1][2].

Procurement Risk: Why Generic 4-Substituted Isoquinolines Cannot Substitute for 4-(2,4-Dimethoxybenzoyl)isoquinoline (CAS 1187171-78-3)


The precise substitution pattern of 4-(2,4-Dimethoxybenzoyl)isoquinoline is critical to its function as a Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) inhibitor [1]. The specific positioning of the 2,4-dimethoxybenzoyl group at the 4-position of the isoquinoline ring is not arbitrary; it is a key pharmacophoric element defined in the patent literature for this class of inhibitors [2]. Generic substitution with other 4-acyl or 4-benzoyl isoquinoline analogs, or even isomers with different methoxy substitution patterns, is highly likely to result in a complete loss of, or significantly altered, target engagement and biological activity. Therefore, for research aimed at validating GFAT as a therapeutic target or for investigating the hexosamine pathway, the exact molecular structure of 4-(2,4-Dimethoxybenzoyl)isoquinoline is non-negotiable, as it is the specific chemical entity associated with this defined mechanism of action.

4-(2,4-Dimethoxybenzoyl)isoquinoline (CAS 1187171-78-3): A Quantitative Evidence Guide for Scientific Selection


Mechanistic Differentiation: GFAT Inhibition as a Non-Generic Pharmacological Mechanism

4-(2,4-Dimethoxybenzoyl)isoquinoline (CAS 1187171-78-3) is explicitly claimed as an inhibitor of Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) [1][2]. This is a mechanistic distinction from the vast majority of isoquinoline derivatives, which are more commonly associated with kinase inhibition (e.g., PI3K) or GPCR antagonism. The selection of this compound over a generic isoquinoline analog is predicated on the need to specifically inhibit the rate-limiting enzyme of the hexosamine biosynthesis pathway, a target directly linked to insulin resistance and hyperglycemia [3]. This mechanism is not a class-wide property of isoquinolines but is conferred by the specific structural features of this compound and its close analogs.

Metabolic Disorders Type 2 Diabetes Hexosamine Pathway

Regiochemical Differentiation: The Non-Interchangeable Nature of the 2,4-Dimethoxybenzoyl Moiety

The compound's activity as a GFAT inhibitor is intrinsically linked to its specific substitution pattern. The patent family WO 2004/101528 A1 defines a structure-activity relationship (SAR) wherein the benzoyl moiety at the 4-position of the isoquinoline core is essential for activity [1]. The presence and specific position (2,4-) of the dimethoxy substituents on the benzoyl ring are key structural variables. Analogs lacking these specific methoxy groups, or possessing a different substitution pattern (e.g., 3,5-dimethoxy as seen in Example 104 of the same patent), are distinct chemical entities and would be expected to exhibit different GFAT inhibitory profiles [2]. This is a critical point for procurement; a scientist cannot assume that a 4-benzoylisoquinoline from another supplier with a different substitution pattern will be a functional equivalent.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Molecular Identity and Purity: Baseline Parameters for Reproducible Research

Reproducible research requires a well-defined chemical starting material. 4-(2,4-Dimethoxybenzoyl)isoquinoline (CAS 1187171-78-3) is offered by multiple chemical vendors with specified purity levels, typically at or above 97% . Its IUPAC name, (2,4-dimethoxyphenyl)(isoquinolin-4-yl)methanone, provides a precise chemical description that can be used to cross-reference and verify the identity of the procured material . This contrasts with purchasing a non-certified or poorly characterized 'isoquinoline derivative,' which introduces significant uncertainty regarding the identity and purity of the active compound used in experiments.

Analytical Chemistry Quality Control Chemical Procurement

Primary Research and Industrial Application Scenarios for 4-(2,4-Dimethoxybenzoyl)isoquinoline (CAS 1187171-78-3)


Investigating the Hexosamine Pathway in Insulin Resistance Models

This compound is optimally suited for academic and pharmaceutical research groups studying the role of the hexosamine biosynthesis pathway in the development of insulin resistance and type 2 diabetes. As a patent-defined GFAT inhibitor [1], it provides a critical chemical tool for pharmacologically probing the consequences of reducing flux through this metabolic pathway. In vitro studies using cell models of insulin resistance (e.g., palmitate-treated hepatocytes or adipocytes) can employ 4-(2,4-Dimethoxybenzoyl)isoquinoline to assess its impact on glucose uptake, glycogen synthesis, and downstream signaling pathways.

Use as a Reference Standard in Structure-Activity Relationship (SAR) Studies

The compound's defined structure within a broader patent family makes it an excellent reference standard for medicinal chemistry campaigns focused on GFAT inhibition [2]. Researchers synthesizing novel GFAT inhibitors can use 4-(2,4-Dimethoxybenzoyl)isoquinoline as a benchmark to compare the potency and efficacy of their newly synthesized analogs. Its commercial availability ensures that it can be consistently used as a control across multiple experimental runs and different laboratories, thereby standardizing SAR efforts.

Developing and Validating GFAT Activity Assays

4-(2,4-Dimethoxybenzoyl)isoquinoline can serve as a positive control inhibitor in the development and validation of biochemical assays designed to measure GFAT enzyme activity. The patent literature describes methods for measuring in vitro GFAT inhibition [3]. By using this compound as a known inhibitor, researchers can establish assay parameters such as Z'-factor, signal-to-noise ratio, and inter-assay variability, which are essential for high-throughput screening campaigns aiming to identify novel GFAT inhibitors with improved properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Dimethoxybenzoyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.